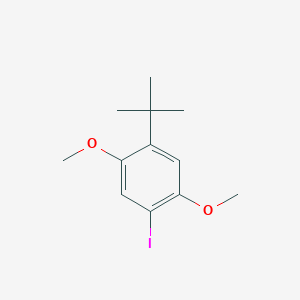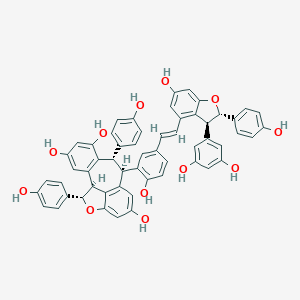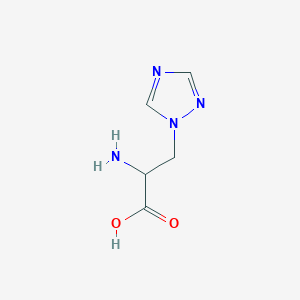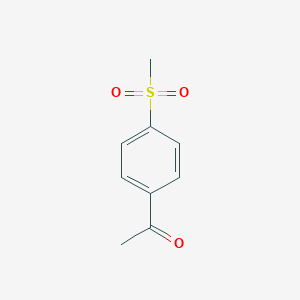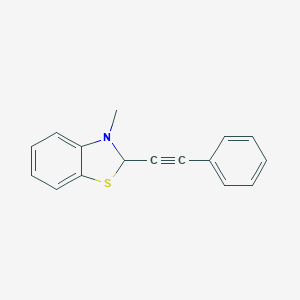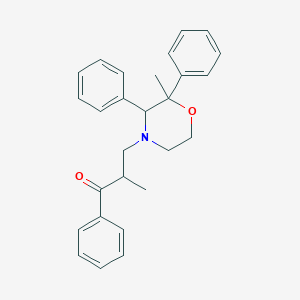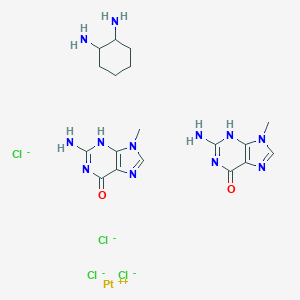
Dach-mgua-Cl-Pt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride is a complex organometallic compound that features a platinum center coordinated with cyclohexyldiamine and 9-methylguanosine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride typically involves the reaction of platinum(IV) chloride with cyclohexyldiamine and 9-methylguanosine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the platinum complex. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as filtration and drying to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride undergoes various types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the platinum center.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions involving Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the platinum complex.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in the formation of new platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the coordination chemistry of platinum complexes and their reactivity.
Biology: It is investigated for its interactions with biological molecules, such as DNA and proteins, to understand its potential biological effects.
Medicine: The compound is explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride involves its interaction with cellular components, particularly DNA. The platinum center forms covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The compound’s ability to target specific molecular pathways makes it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with improved side effect profiles compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride is unique due to its specific ligand coordination, which may offer distinct biological and chemical properties compared to other platinum-based compounds. Its potential for targeted anticancer therapy and reduced side effects makes it a valuable addition to the family of platinum-based drugs.
Propiedades
Número CAS |
118574-25-7 |
|---|---|
Fórmula molecular |
C18H28Cl4N12O2Pt-2 |
Peso molecular |
781.4 g/mol |
Nombre IUPAC |
2-amino-9-methyl-1H-purin-6-one;cyclohexane-1,2-diamine;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C6H7N5O.C6H14N2.4ClH.Pt/c2*1-11-2-8-3-4(11)9-6(7)10-5(3)12;7-5-3-1-2-4-6(5)8;;;;;/h2*2H,1H3,(H3,7,9,10,12);5-6H,1-4,7-8H2;4*1H;/q;;;;;;;+2/p-4 |
Clave InChI |
RZWHFCZVVQQZOV-UHFFFAOYSA-J |
SMILES |
CN1C=NC2=C1N=C(NC2=O)N.CN1C=NC2=C1N=C(NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
SMILES isomérico |
CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
SMILES canónico |
CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


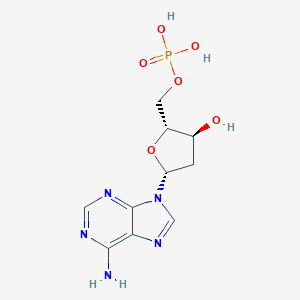
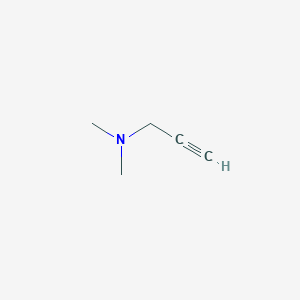
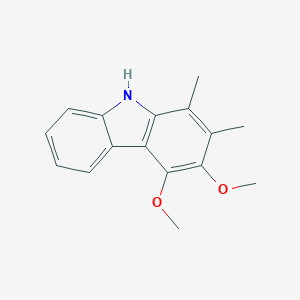

![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)

![N-hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2-oxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)
